3-Aminopentan-1-OL hydrochloride

Drug formulation Chemical synthesis Bioconjugation

3-Aminopentan-1-ol hydrochloride (CAS 1379948-19-2) is a crucial bifunctional C5 amino alcohol building block. Its hydrochloride salt form provides superior aqueous solubility (15.3 mg/mL) and long-term stability versus the free base. This 1,3-amino alcohol scaffold is key for synthesizing biologically active compounds, including antiviral intermediates. Procure the ≥95% purity grade for reliable and reproducible research results.

Molecular Formula C5H14ClNO
Molecular Weight 139.62 g/mol
Cat. No. B7966921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopentan-1-OL hydrochloride
Molecular FormulaC5H14ClNO
Molecular Weight139.62 g/mol
Structural Identifiers
SMILESCCC(CCO)N.Cl
InChIInChI=1S/C5H13NO.ClH/c1-2-5(6)3-4-7;/h5,7H,2-4,6H2,1H3;1H
InChIKeyVRMVULAHHBXAMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminopentan-1-ol Hydrochloride: Technical Specifications and Procurement Profile for Research-Grade Amino Alcohol Building Block


3-Aminopentan-1-ol hydrochloride (CAS: 1379948-19-2) is a bifunctional amino alcohol hydrochloride salt with molecular formula C₅H₁₄ClNO and molecular weight 139.62 g/mol . It possesses a C5 backbone featuring a primary amine and a hydroxyl group positioned at the 3- and 1-positions, respectively, creating a 1,3-amino alcohol scaffold. The hydrochloride salt form provides enhanced aqueous solubility (calculated ESOL solubility: 15.3 mg/mL; log S = -0.96) and long-term stability under recommended storage conditions (cool, dry environment, room temperature under inert gas) . Standard commercial purity specifications are ≥95% . This compound is not a commercial pharmaceutical or drug product; it is supplied exclusively for research and development use, including as a synthetic intermediate, chiral building block (when procured in enantiopure form), and component in antibacterial research applications [1][2].

3-Aminopentan-1-ol Hydrochloride: Why Substitution with Alternative Amino Alcohols or Free Base Forms Is Not Advisable


Attempting to substitute 3-aminopentan-1-ol hydrochloride with a different regioisomer, a non-hydrochloride salt form, or a structurally similar C5 amino alcohol without equivalent data validation introduces significant risks to experimental reproducibility, downstream synthesis efficiency, and comparative data reliability. The specific 1,3-amino alcohol scaffold is a critical structural motif present in numerous biologically active compounds and synthetic intermediates, and regioisomeric substitution (e.g., using 2-aminopentan-1-ol or 1-aminopentan-3-ol) yields fundamentally different reactivity profiles and steric/electronic properties . Furthermore, the hydrochloride salt form is not merely a convenience; it confers quantified advantages in aqueous solubility (15.3 mg/mL for the hydrochloride vs. substantially lower for the free base), stability during storage, and ease of handling in laboratory and pilot-scale operations compared to the free base . The presence or absence of stereochemical definition (racemic vs. chiral) also critically impacts applications in asymmetric synthesis, as exemplified by the distinct pricing and synthetic utility of chiral (R)- and (S)-enantiomers [1].

3-Aminopentan-1-ol Hydrochloride: Quantitative Comparative Evidence for Procurement Decision-Making


Aqueous Solubility: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form of 3-aminopentan-1-ol demonstrates a predicted aqueous solubility of 15.3 mg/mL (0.109 mol/L) based on ESOL calculations, placing it in the 'very soluble' class (log S = -0.96) . While direct experimental solubility data for the free base are not provided, the free base (C₅H₁₃NO, MW: 103.16 g/mol) is reported with an XLogP3 value of -0.1, indicating greater lipophilicity than the hydrochloride salt (XLOGP3 consensus: 0.44) and correspondingly lower aqueous solubility [1].

Drug formulation Chemical synthesis Bioconjugation

Chiral vs. Racemic Procurement: Price and Utility Differentiation

Procurement of the chiral (R)-enantiomer (3R)-3-aminopentan-1-ol (CAS 433248-91-0, free base) carries a significant cost premium relative to the racemic 3-aminopentan-1-ol hydrochloride. Vendor pricing shows the (R)-enantiomer free base at $1,165.00–$3,520.00 per gram depending on quantity (0.5g–5.0g scale, 95% purity) [1]. In contrast, the racemic hydrochloride salt is available at approximately $3,302.00 per 100 mg (equivalent to $33,020.00 per gram) .

Asymmetric synthesis Chiral resolution Medicinal chemistry

Antibacterial Activity Profile: Gram-Positive and Gram-Negative Coverage

3-Aminopentan-1-ol hydrochloride is documented in the AntibioticDB with a reported spectrum of activity against both Gram-positive and Gram-negative bacteria, specifically including Streptococcus pneumoniae and Klebsiella pneumoniae, with a proposed mechanism of action as a cell wall synthesis inhibitor [1]. The compound is also noted for concentration-dependent effects on RNA, DNA, protein, and cell wall synthesis, with activity reported against drug-resistant strains of S. aureus, B. anthracis, drug-resistant S. pneumoniae, F. tularensis, and E. faecalis [2].

Antimicrobial research Antibiotic development Cell wall synthesis inhibition

Regioisomeric Differentiation: 1,3-Amino Alcohol vs. Alternative Scaffolds

3-Aminopentan-1-ol hydrochloride contains a 1,3-amino alcohol scaffold (amine at position 3, hydroxyl at position 1), which is a privileged substructure in medicinal chemistry and asymmetric catalysis . Alternative regioisomers such as 2-aminopentan-1-ol (1,2-amino alcohol) and 1-aminopentan-3-ol (1,3-amino alcohol with reversed functional group positions) exhibit different reactivity profiles, steric environments, and hydrogen-bonding geometries.

Scaffold selection Structure-activity relationship Synthetic strategy

Purity Specification and Quality Assurance Documentation Availability

Commercially available 3-aminopentan-1-ol hydrochloride is supplied with a minimum purity specification of 95% and batch-specific analytical documentation including NMR, HPLC, and GC spectra upon request . Suppliers provide Certificates of Analysis (COA) and Safety Data Sheets (SDS) for each lot . This documentation enables direct traceability and lot-to-lot consistency verification, which is essential for reproducible research outcomes and potential regulatory submissions.

Quality control Analytical characterization Regulatory compliance

3-Aminopentan-1-ol Hydrochloride: Evidence-Based Research Applications and Procurement Recommendations


Asymmetric Synthesis and Chiral Ligand Development

The chiral (R)- and (S)-enantiomers of 3-aminopentan-1-ol serve as versatile building blocks for asymmetric synthesis, with the (R)-enantiomer specifically cited as a precursor in the synthesis of antiviral drugs including dolutegravir . The 1,3-amino alcohol scaffold enables chelation of metal centers, making these compounds effective chiral ligands for catalytic asymmetric transformations . Procurement recommendation: Select the enantiopure free base when chiral purity is paramount, as current pricing shows the chiral (R)-enantiomer free base at $1,165–$3,520/g, which is substantially more cost-effective than the racemic hydrochloride salt ($33,020/g equivalent) [1].

Antibacterial Discovery and Cell Wall Synthesis Inhibition Studies

3-Aminopentan-1-ol hydrochloride is documented with broad-spectrum antibacterial activity against both Gram-positive and Gram-negative pathogens, including drug-resistant strains of S. aureus and S. pneumoniae [2]. The proposed mechanism of cell wall synthesis inhibition, combined with concentration-dependent effects on RNA, DNA, and protein synthesis, makes this scaffold relevant for antibiotic discovery programs targeting cell wall biosynthesis pathways [2]. However, the absence of published MIC values limits direct comparator-based selection; researchers should request in-house MIC determination against relevant strains prior to committing to large-scale procurement.

Pharmaceutical Intermediate and Fine Chemical Synthesis

The bifunctional amine-alcohol nature of 3-aminopentan-1-ol hydrochloride enables versatile reactivity including acylation, alkylation, and oxidation reactions . The hydrochloride salt form provides the enhanced aqueous solubility (15.3 mg/mL) and stability required for aqueous and biphasic reaction conditions commonly employed in pharmaceutical intermediate synthesis . The 1,3-amino alcohol scaffold is structurally related to motifs found in HIV protease inhibitors and various natural products, making this compound a strategic building block for medicinal chemistry libraries .

Method Development and Analytical Reference Standard Use

Commercial availability with 95% minimum purity and batch-specific analytical documentation (NMR, HPLC, GC) qualifies 3-aminopentan-1-ol hydrochloride for use as a reference standard in method development and validation . The compound‘s physicochemical profile (MW: 139.62, TPSA: 46.25 Ų, 3 rotatable bonds, 2 H-bond donors/acceptors) provides a well-characterized baseline for LC-MS method optimization and impurity profiling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Aminopentan-1-OL hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.